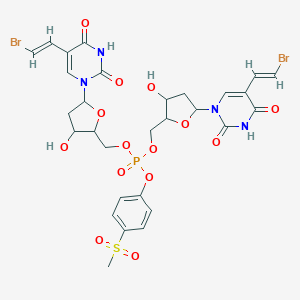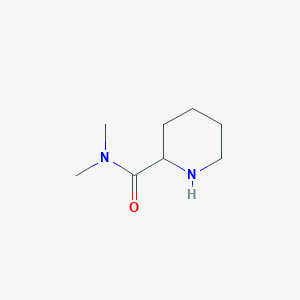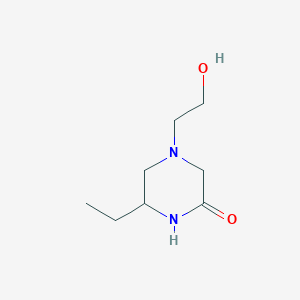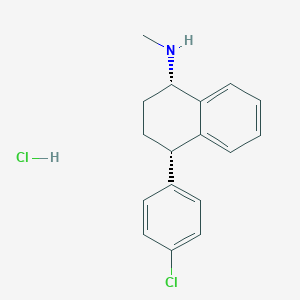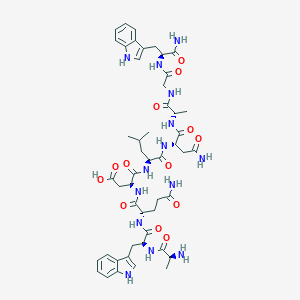
Locustamyoinhibiting Peptide, Locusta Migratoria
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Locustamyoinhibiting Peptide (Lom-MIP) is a neuropeptide that has been identified in the migratory locust, Locusta migratoria. Lom-MIP is a member of the myoinhibiting peptide family, which is known to regulate muscle contraction in insects. The peptide has been studied extensively for its potential applications in scientific research, particularly in the field of insect physiology.
Wirkmechanismus
Locustamyoinhibiting Peptide, Locusta Migratoria acts as a neuromodulator in insects, inhibiting muscle contraction by blocking the release of calcium ions from the sarcoplasmic reticulum. The peptide binds to a specific receptor on the surface of muscle cells, triggering a signaling cascade that ultimately leads to the inhibition of muscle contraction.
Biochemische Und Physiologische Effekte
Locustamyoinhibiting Peptide, Locusta Migratoria has a number of biochemical and physiological effects on insects. In addition to its role in muscle contraction, the peptide has been shown to regulate feeding behavior and metabolism in locusts. Locustamyoinhibiting Peptide, Locusta Migratoria also plays a role in the regulation of reproduction in female locusts.
Vorteile Und Einschränkungen Für Laborexperimente
Locustamyoinhibiting Peptide, Locusta Migratoria has several advantages as a tool for scientific research. Its specificity for insect muscle cells makes it a valuable tool for investigating insect physiology. Additionally, the peptide is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of Locustamyoinhibiting Peptide, Locusta Migratoria in laboratory experiments. The peptide is specific to insects, meaning that it cannot be used to study muscle function in other organisms. Additionally, the effects of Locustamyoinhibiting Peptide, Locusta Migratoria on insect physiology may be influenced by a variety of environmental factors, such as temperature and humidity.
Zukünftige Richtungen
There are a number of future directions for research on Locustamyoinhibiting Peptide, Locusta Migratoria. One area of interest is the development of insecticides that target the peptide's mechanism of action. Additionally, the peptide's role in regulating feeding behavior and metabolism in locusts may have applications in the development of pest management strategies. Finally, further investigation into the biochemical and physiological effects of Locustamyoinhibiting Peptide, Locusta Migratoria may yield insights into the broader mechanisms underlying insect physiology.
Synthesemethoden
Locustamyoinhibiting Peptide, Locusta Migratoria is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 12 amino acids, and its sequence has been determined through a combination of biochemical and molecular biology techniques. The SPPS method involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage to release the peptide.
Wissenschaftliche Forschungsanwendungen
Locustamyoinhibiting Peptide, Locusta Migratoria has been used in a variety of scientific research applications, including studies on insect muscle physiology, insect behavior, and insecticide development. The peptide has been shown to be an effective inhibitor of muscle contraction in insects, making it a valuable tool for investigating the mechanisms underlying muscle function.
Eigenschaften
CAS-Nummer |
138168-63-5 |
|---|---|
Produktname |
Locustamyoinhibiting Peptide, Locusta Migratoria |
Molekularformel |
C49H66N14O13 |
Molekulargewicht |
1059.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H66N14O13/c1-23(2)15-34(47(74)62-36(18-39(52)65)46(73)57-25(4)44(71)56-22-40(66)58-33(42(53)69)16-26-20-54-30-11-7-5-9-28(26)30)61-49(76)37(19-41(67)68)63-45(72)32(13-14-38(51)64)59-48(75)35(60-43(70)24(3)50)17-27-21-55-31-12-8-6-10-29(27)31/h5-12,20-21,23-25,32-37,54-55H,13-19,22,50H2,1-4H3,(H2,51,64)(H2,52,65)(H2,53,69)(H,56,71)(H,57,73)(H,58,66)(H,59,75)(H,60,70)(H,61,76)(H,62,74)(H,63,72)(H,67,68)/t24-,25-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
CSOIWTCLMCXLJE-QUNUXEEMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
Andere CAS-Nummern |
138168-63-5 |
Sequenz |
AWQDLNAGW |
Synonyme |
Ala-Trp-Gln-Asp-Leu-Asn-Ala-Gly-Trp-NH2 Locusta myoinhibiting peptide, Locusta migratoria locustamyoinhibiting peptide, Locusta migratoria LOM-MIP protein, Locusta migratoria |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





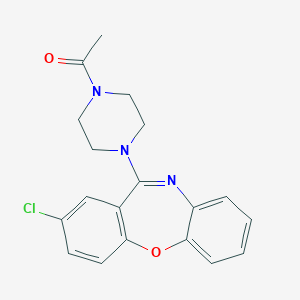
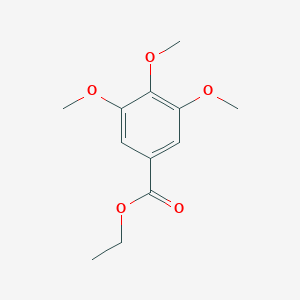
![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
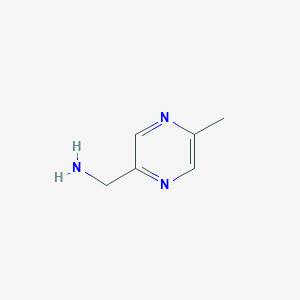

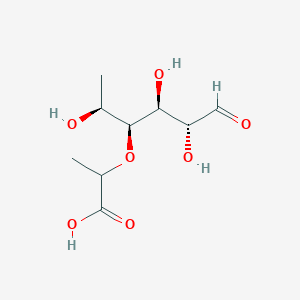
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
